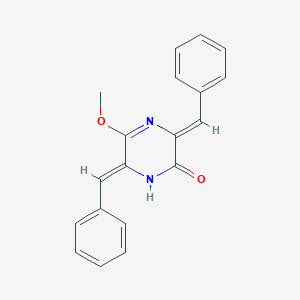
Neihumicin
Overview
Description
Neihumycin is a cytotoxic antibiotic derived from the bacterium Micromonospora neihuensis. It has garnered attention due to its potent cytotoxic properties, making it a valuable compound in the field of medicinal chemistry . The structure of neihumycin is characterized by a unique dibenzylidene-dihydropyrazinone core, which is crucial for its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of neihumycin involves several steps, starting from basic organic compoundsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the cyclization and condensation reactions .
Industrial Production Methods: Industrial production of neihumycin is achieved through the fermentation of Micromonospora neihuensis. The bacterium is cultured under controlled conditions to maximize the yield of neihumycin. The compound is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Neihumycin undergoes various chemical reactions, including:
Oxidation: Neihumycin can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert neihumycin into its corresponding dihydro derivatives.
Substitution: Neihumycin can undergo nucleophilic substitution reactions, particularly at the benzylidene positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyrazinones and quinone derivatives, which retain the cytotoxic properties of the parent compound .
Scientific Research Applications
Neihumycin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of pyrazinone derivatives.
Biology: Neihumycin is employed in cell biology to study its effects on cell proliferation and apoptosis.
Medicine: Due to its cytotoxic properties, neihumycin is being investigated as a potential anticancer agent.
Industry: Neihumycin is used in the development of new antibiotics and as a lead compound for drug discovery
Mechanism of Action
Neihumycin exerts its effects by binding to the DNA of target cells, thereby inhibiting DNA replication and transcription. This leads to the induction of apoptosis in cancer cells. The molecular targets of neihumycin include topoisomerases and other DNA-binding proteins, which are crucial for cell survival and proliferation .
Comparison with Similar Compounds
Streptomycin: Another aminoglycoside antibiotic that inhibits protein synthesis in bacteria.
Gentamicin: Similar to neomycin, it binds to bacterial ribosomes and inhibits protein synthesis.
Uniqueness of Neihumycin: Neihumycin is unique due to its dibenzylidene-dihydropyrazinone core, which is not found in other aminoglycoside antibiotics. This structural feature is responsible for its potent cytotoxic activity and its ability to induce apoptosis in cancer cells .
Properties
IUPAC Name |
(3Z,6Z)-3,6-dibenzylidene-5-methoxypyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-23-19-17(13-15-10-6-3-7-11-15)20-18(22)16(21-19)12-14-8-4-2-5-9-14/h2-13H,1H3,(H,20,22)/b16-12-,17-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMSPKVRKZDILM-MCOFMCJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC2=CC=CC=C2)C(=O)NC1=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC\1=N/C(=C\C2=CC=CC=C2)/C(=O)N/C1=C\C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111451-12-8 | |
| Record name | Neihumicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111451128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


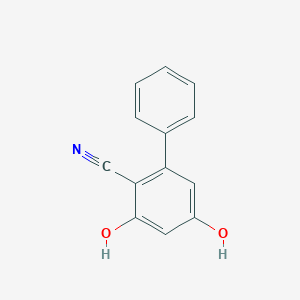
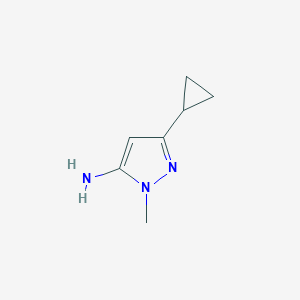
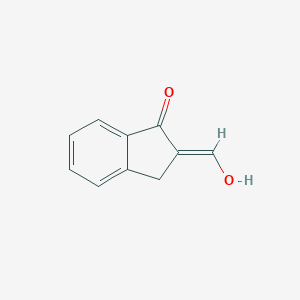
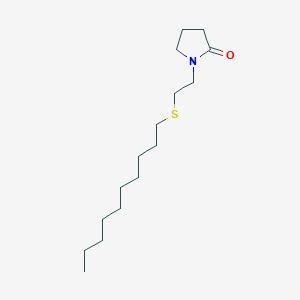
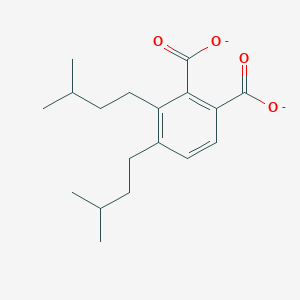

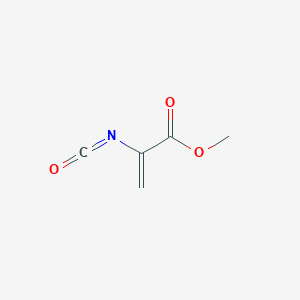
![5-Hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B39036.png)
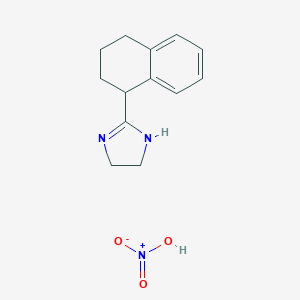
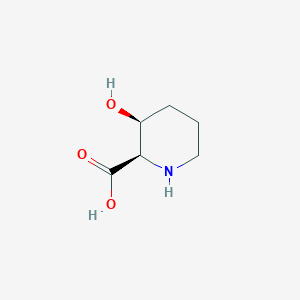
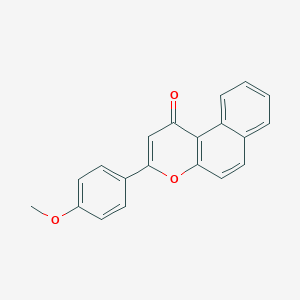
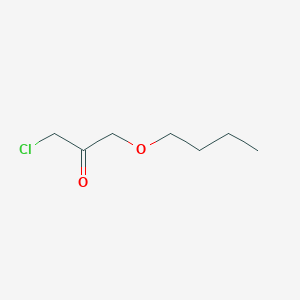
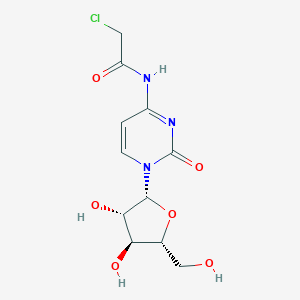
![[(2R)-3-[[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B39047.png)
